molecular formula C15H18N4O B3098564 3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine CAS No. 1338657-33-2

3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine

Cat. No.: B3098564
CAS No.: 1338657-33-2
M. Wt: 270.33
InChI Key: UXFDARKYXRZXAI-UHFFFAOYSA-N
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Description

“3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine” is a chemical compound with the molecular formula C14H23N3O . It’s used for proteomics research .

Scientific Research Applications

Receptor Affinity and Selectivity

The compound 3-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyridazine, and its derivatives, have been studied for their affinity and selectivity towards various receptors. For instance, certain derivatives have shown high affinities and selectivities for D4 dopamine receptors. Functional experiments with these compounds have indicated neutral antagonists or weak partial agonist effects for most target compounds. A particular derivative, PIP3EA, displayed substantial agonist efficacy in mitogenesis experiments and GTPgammaS binding tests, suggesting potential applications in modulating dopamine receptor activity (Enguehard-Gueiffier et al., 2006).

Antiviral Activity

Another derivative, R 61837 or 3-methoxy-6-[4-(3-methylphenyl)-1-piperazinyl]pyridazine, has been identified as a potent inhibitor of rhinoviruses. The compound's antiviral activity was confirmed in various serotypes of rhinoviruses, indicating its potential use in treating viral infections (Andries et al., 2005).

Androgen Receptor Downregulation

Research into androgen receptor downregulators for the treatment of advanced prostate cancer led to the discovery of AZD3514. Modifications to similar structures resulted in compounds with improved physical properties and reduced hERG issues, showing promise for clinical applications in oncology (Bradbury et al., 2013).

Genotoxicity and Metabolism Studies

The genotoxicity potential and metabolism of related compounds have been explored to understand their safety profiles. Studies revealed metabolism-dependent increases in reverse mutations and identified bioactivation pathways, providing insights into the compounds' interactions with DNA and potential safety concerns (Kalgutkar et al., 2007).

Synthesis and Biological Activities

Research into the synthesis of heterocyclic systems with anticipated biological activities has led to the development of compounds with potential therapeutic applications. These studies contribute to the understanding of structure-activity relationships and open avenues for discovering new drugs (Youssef et al., 2005).

Anticonvulsant Properties

The structural and electronic properties of substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines have been investigated, revealing insights into their anticonvulsant potential. Crystal structure analyses and molecular-orbital calculations have provided valuable information on their interactions with biological targets (Georges et al., 1989).

Properties

IUPAC Name

3-(4-methoxyphenyl)-6-piperazin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-6-7-15(18-17-14)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFDARKYXRZXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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